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Abstract
This document provides a detailed overview and experimental protocols for the

chemoenzymatic synthesis of sofosbuvir, a direct-acting antiviral agent for the treatment of

Hepatitis C. The synthesis of sofosbuvir presents significant stereochemical challenges, which

can be effectively addressed through the strategic integration of enzymatic reactions. This

application note focuses on two key enzymatic steps: a lipase-catalyzed regioselective

deacetylation for the synthesis of a key nucleoside intermediate and a phosphotriesterase-

catalyzed kinetic resolution of a phosphoramidate precursor to isolate the desired (Sp)-

diastereomer. The protocols described herein offer a more efficient and stereoselective route to

enantiomerically pure sofosbuvir compared to purely chemical methods.

Introduction
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent

RNA polymerase.[1] Its complex structure, featuring multiple chiral centers, necessitates a

highly stereocontrolled synthetic approach to obtain the biologically active single enantiomer.[2]

Traditional chemical synthesis routes often involve lengthy protection/deprotection steps and

challenging diastereomeric separations. Chemoenzymatic synthesis offers a powerful

alternative by leveraging the high selectivity of enzymes to achieve specific transformations
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under mild reaction conditions. This approach can lead to higher yields, improved purity, and a

more sustainable manufacturing process.

This application note details a chemoenzymatic route to sofosbuvir, highlighting two critical

enzymatic transformations that address key stereochemical challenges in the synthesis.

Overall Chemoenzymatic Synthesis Workflow
The chemoenzymatic synthesis of sofosbuvir can be logically divided into three main stages:

the synthesis of the key nucleoside intermediate, the stereoselective formation of the

phosphoramidate bond, and the enzymatic resolution to obtain the final enantiomerically pure

drug.

Stage 1: Synthesis of Key Nucleoside Intermediate

Stage 2: Phosphoramidate Coupling

Stage 3: Enzymatic Resolution and Final Product

Protected Ribonolactone Di-acetylated Uridine Intermediate
((2R,3S,5R)-3-acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyltetrahydrofuran-2-yl)methyl acetate

Chemical Synthesis Mono-deacetylated Uridine Intermediate
((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-2-(hydroxymethyl)-4-methyltetrahydrofuran-3-yl) acetate
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Figure 1: Overall workflow for the chemoenzymatic synthesis of sofosbuvir.

Experimental Protocols and Data
Lipase-Catalyzed Regioselective Deacetylation of Di-
acetylated Uridine Intermediate
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This enzymatic step selectively removes the acetyl group at the 5'-position of the furanose ring,

a crucial step in preparing the nucleoside intermediate for subsequent phosphoramidation.

Enzyme:Candida antarctica Lipase B (CALB), resin supported.[3]

Substrate: ((2R,3S,5R)-3-acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-

methyltetrahydrofuran-2-yl)methyl acetate.[3]

Reaction Scheme:

Protocol:

A solution of the di-acetylated uridine intermediate (1.0 eq) is prepared in a mixture of

ethanol and water.[3]

The reaction mixture is heated to approximately 60°C.[3]

Resin-supported Candida antarctica lipase B (CALB) is added to the reaction mixture.[3]

The reaction is stirred at 60°C for about 48 hours, with progress monitored by a suitable

chromatographic technique (e.g., HPLC).[3]

Upon completion, the reaction mixture is cooled to room temperature, and the enzyme is

removed by filtration.[3]

The solvent is removed under reduced pressure, and the resulting mono-deacetylated

product is purified.

Quantitative Data:
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Parameter Value Reference

Enzyme
Candida antarctica Lipase B

(CALB)
[3]

Solvent Ethanol/Water [3]

Temperature 60°C [3]

Reaction Time ~48 hours [3]

Conversion
High (specific yield not detailed

in the source)
[3]

Selectivity
Regioselective for the 5'-

acetate
[3]

Phosphotriesterase-Catalyzed Kinetic Resolution of
Sofosbuvir Phosphoramidate Precursor
This key step separates the desired (Sp)-diastereomer from the undesired (Rp)-diastereomer

of the phosphoramidate precursor through selective hydrolysis of the (Rp)-isomer.

Enzyme: Immobilized mutated Pseudomonas diminuta phosphotriesterase (W131M-PTE).[4]

Substrate: Racemic mixture of (Rp/Sp)-sofosbuvir precursor.[4]

Reaction Scheme:

Protocol:

Hydrated polyacrylamide beads functionalized with 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (PAM-EDC) supporting the W131M-PTE enzyme are

prepared.[4]

A racemic mixture of the sofosbuvir precursor is dissolved in a suitable solvent (e.g.,

methanol).[4]
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The immobilized enzyme, the racemic precursor solution, and CoCl₂ are mixed and

incubated at 30°C.[4]

The reaction progress is monitored by HPLC to follow the disappearance of the (Rp)-

diastereomer.[4]

Once the (Rp)-diastereomer is completely hydrolyzed, the reaction is stopped, and the

immobilized enzyme is removed by filtration.

The solution containing the desired (Sp)-diastereomer is then carried forward to the final

deprotection step.

Quantitative Data:

Parameter Value Reference

Enzyme
Immobilized W131M-PTE on

PAM-EDC beads
[4]

Substrate Concentration Varied (e.g., 5 mM) [4]

Co-factor CoCl₂ [4]

Solvent Methanol [4]

Temperature 30°C [4]

Yield of (Sp)-diastereomer 92% [4]

Catalytic Efficiency (kcat/Km)

for (Rp)-precursor
(2.97 ± 0.13) x 10⁵ M⁻¹s⁻¹ [4]

Catalytic Efficiency (kcat/Km)

for (Sp)-precursor
(1.58 ± 0.10) x 10³ M⁻¹s⁻¹ [4]

Selectivity ((kcat/Km)Rp /

(kcat/Km)Sp)
187-fold [4]

Logical Relationships in the Enzymatic Steps
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The two enzymatic steps are strategically placed to address specific stereochemical challenges

in the synthesis of sofosbuvir. The lipase-catalyzed deacetylation is a regioselective

transformation that prepares a key intermediate, while the phosphotriesterase-catalyzed kinetic

resolution is a stereoselective step that ensures the final product has the correct configuration

at the phosphorus center.
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Lipase-Catalyzed Deacetylation

Phosphotriesterase-Catalyzed Kinetic Resolution

Goal: Regioselective preparation of nucleoside intermediate

Enzyme: Candida antarctica Lipase B (CALB)

Input: Di-acetylated uridine derivative

Output: Mono-deacetylated uridine intermediate

Advantage: High regioselectivity, mild conditions Input: Racemic (Rp/Sp) phosphoramidate precursor

Chemical
Coupling

Goal: Isolation of the desired (Sp)-diastereomer

Enzyme: Immobilized W131M-PTE

Output: Enantiomerically pure (Sp)-precursor

Advantage: High stereoselectivity and yield

Click to download full resolution via product page

Figure 2: Logical relationship of the key enzymatic steps in sofosbuvir synthesis.
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Conclusion
The chemoenzymatic synthesis of sofosbuvir presented in this application note demonstrates

the successful integration of enzymatic and chemical methods to produce a complex and

stereochemically rich active pharmaceutical ingredient. The use of lipase-catalyzed

regioselective deacetylation and phosphotriesterase-catalyzed kinetic resolution provides an

efficient and highly selective route to enantiomerically pure sofosbuvir. These enzymatic steps

not only simplify the purification process but also contribute to a more sustainable and cost-

effective manufacturing process, which is of significant interest to the pharmaceutical industry.

The detailed protocols and quantitative data provided herein serve as a valuable resource for

researchers and professionals in drug development and manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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